5-Ethoxy-3-iodo-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-2-13-6-3-4-8-7(5-6)9(10)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQGNIFMJLGNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(NN=C2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Investigations of Reactions Involving 5 Ethoxy 3 Iodo 1h Indazole
Elucidation of Reaction Mechanisms in the Multi-step Synthesis of 5-Ethoxy-3-iodo-1H-indazole
The synthesis of this compound typically begins with an appropriately substituted o-toluidine (B26562) derivative, which undergoes diazotization to form the indazole core. researchgate.net The subsequent iodination at the C3 position is a key step, and its mechanism has been a subject of investigation.
The direct iodination of 5-ethoxy-1H-indazole is a common and efficient method. This reaction is generally carried out using molecular iodine (I₂) in the presence of a base. The proposed mechanism involves the deprotonation of the N1-H of the indazole ring by the base, forming an indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic iodine molecule to yield the 3-iodoindazole product. The choice of base and solvent can significantly influence the reaction rate and yield. Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dioxane are often employed to facilitate the deprotonation and subsequent iodination. chim.itmdpi.com
An alternative mechanism can be considered under acidic conditions or with different iodinating agents like N-iodosuccinimide (NIS). In these cases, the reaction may proceed through an electrophilic substitution pathway on the electron-rich indazole ring.
Mechanistic Studies of Functionalization and Transformation Reactions at the Indazole Core
The 3-iodo substituent in this compound makes it a versatile precursor for a variety of functionalization reactions, primarily through metal-catalyzed cross-coupling reactions.
Regioselectivity and Tautomerism Considerations in Indazole Functionalization
Indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgnih.gov Alkylation and other functionalization reactions at the nitrogen atoms can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the base used, and the solvent. researchgate.net
For reactions at the carbon skeleton, the C3 position is particularly reactive towards electrophilic attack, especially after deprotonation of the N1-H. This inherent reactivity is exploited in the synthesis of 3-iodoindazoles.
Catalytic Pathways and Their Influence on Reaction Outcomes
The iodine atom at the C3 position of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net
Suzuki-Miyaura Coupling: The catalytic cycle of a Suzuki-Miyaura coupling reaction involving this compound is believed to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of the indazole to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the Pd(II) intermediate, where the organic group from the boron compound replaces the iodide on the palladium center. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond to yield the 3-arylated or 3-vinylated indazole product.
The choice of palladium catalyst, ligands, and base can significantly impact the efficiency and outcome of these coupling reactions. For instance, the use of ferrocene-based palladium complexes has been shown to be effective in the Suzuki-Miyaura coupling of 3-iodoindazoles. mdpi.com
Sonogashira Coupling: In Sonogashira coupling reactions, a terminal alkyne is coupled with the 3-iodoindazole. The catalytic cycle involves both palladium and copper catalysts. The palladium catalyst undergoes oxidative addition to the C-I bond, while the copper catalyst activates the alkyne to facilitate its transfer to the palladium center, followed by reductive elimination.
Kinetic Analysis of Key Synthetic Steps and Derivatization Reactions
While detailed kinetic studies specifically on reactions involving this compound are not extensively reported in the public domain, general principles of reaction kinetics can be applied to understand and optimize these transformations.
The rate of the iodination reaction is expected to depend on the concentrations of the 5-ethoxy-1H-indazole, the iodinating agent, and the base. The reaction is likely to follow second-order kinetics, being first order with respect to both the indazolide anion and the iodine molecule.
For the palladium-catalyzed cross-coupling reactions, the kinetics can be more complex, often involving multiple steps in the catalytic cycle. The rate-determining step can vary depending on the specific reaction conditions, substrates, and catalyst system. In many Suzuki-Miyaura reactions, the oxidative addition or the transmetalation step is rate-limiting. Kinetic studies, such as reaction progress monitoring using techniques like HPLC or NMR, can provide valuable insights into the reaction mechanism and help in optimizing reaction parameters like temperature, catalyst loading, and reaction time.
Spectroscopic and Structural Characterization Methodologies in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of indazole derivatives. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the carbon-hydrogen framework, while advanced 2D NMR experiments provide deeper insights into atomic connectivity and spatial arrangements.
The ¹H NMR spectrum of an indazole derivative provides critical information regarding the electronic environment of its protons. For a compound like 5-Ethoxy-3-iodo-1H-indazole, the ethoxy group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The aromatic protons on the indazole ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling constants dictated by the substitution pattern.
In the case of the closely related analogue, 3-iodo-5-methoxy-1H-indazole , the ¹H NMR spectrum shows a singlet for the methoxy (B1213986) protons at approximately 3.82 ppm. The aromatic protons H-7, H-6, and H-4 are observed at 7.46 ppm (doublet), 7.08 ppm (doublet), and 6.76 ppm (singlet), respectively. The NH proton of the indazole ring typically appears as a broad singlet at a significantly downfield chemical shift, around 13.36 ppm.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. For 3-iodo-5-methoxy-1H-indazole, the carbon signals are assigned as follows: the methoxy carbon at 55.45 ppm, and the aromatic and pyrazole (B372694) ring carbons at 154.71, 136.16, 127.13, 119.51, 111.74, 99.24, and 92.25 ppm. The carbon atom bearing the iodine (C-3) is typically found at a relatively upfield chemical shift for a carbon on a double bond, in this case at 92.25 ppm, due to the heavy atom effect of iodine.
Table 1: Representative ¹H and ¹³C NMR Data for 3-iodo-5-methoxy-1H-indazole
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |
| 13.36 | s (1H, NH) | 154.71 | C-5 |
| 7.46 | d (1H, H-7) | 136.16 | C-7a |
| 7.08 | d (1H, H-6) | 127.13 | C-7 |
| 6.76 | s (1H, H-4) | 119.51 | C-6 |
| 3.82 | s (3H, OCH₃) | 111.74 | C-4 |
| 99.24 | C-3a | ||
| 92.25 | C-3 | ||
| 55.45 | OCH₃ |
Note: Data is for 3-iodo-5-methoxy-1H-indazole and serves as a representative example.
To definitively assign the structure and differentiate between possible isomers, advanced 2D NMR techniques are employed. researchgate.netresearchgate.net These experiments provide through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure, such as those in the ethoxy group and the aromatic ring of this compound.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. imist.ma It is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary carbons. For instance, correlations between the ethoxy protons and the C-5 carbon of the indazole ring would confirm the position of the ethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This is crucial for determining the stereochemistry and for differentiating between regioisomers, such as N1- and N2-alkylated indazoles. uni.lu
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
The fragmentation of indazole derivatives in the mass spectrometer often involves characteristic losses of substituents. For an iodo-substituted indazole, the loss of the iodine radical is a common fragmentation pathway. The mass spectrum of 3-iodo-5-bromo-1H-indazole , for example, would be expected to show a molecular ion peak and significant fragment ions corresponding to the loss of iodine and/or bromine atoms.
Table 2: Predicted Fragmentation Pattern for an Iodo-Substituted Indazole Analogue
| Fragment | m/z (mass-to-charge ratio) | Proposed Structure |
| [M]⁺ | 337 | C₈H₆BrIN₂ |
| [M-I]⁺ | 210 | C₈H₆BrN₂ |
| [M-Br]⁺ | 258 | C₈H₆IN₂ |
Note: Data is based on the fragmentation of 5-Bromo-3-iodo-6-methyl-1H-indazole and is illustrative.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, the IR spectrum would display characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.
C-H stretches: Signals for aromatic and aliphatic C-H bonds.
C=C and C=N stretches: Absorptions in the 1600-1650 cm⁻¹ region, characteristic of the indazole ring system.
C-O stretch: A strong band, typically around 1050–1250 cm⁻¹, indicating the presence of the ethoxy group.
C-I stretch: A weak absorption expected in the far-infrared region, typically around 500-600 cm⁻¹.
For the analogue 3-iodo-5-methoxy-1H-indazole , observed IR peaks include a broad N-H stretch at 3185 cm⁻¹, a C-O stretch at 1288 cm⁻¹, and a C-I stretch at 424 cm⁻¹. mdpi.com
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. nih.gov This technique is instrumental in confirming the connectivity and stereochemistry of complex molecules.
The analysis of the crystal structure reveals how molecules are arranged in the crystal lattice, which is defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing of indazole derivatives. imist.manih.gov
The crystal packing in indazoles is often characterized by hydrogen bonds involving the indazole N-H group, which can form dimers or extended chains. imist.maacs.org The presence of halogen atoms like iodine can also lead to halogen bonding, further influencing the solid-state architecture.
Investigation of Hydrogen Bonding and Intermolecular Interactions in Crystalline Systems of this compound
The precise three-dimensional arrangement of molecules within a crystal lattice is dictated by a network of intermolecular forces. For substituted indazoles, hydrogen bonding and, where applicable, halogen bonding are the primary interactions governing their supramolecular architecture. While specific crystallographic data for this compound is not extensively documented in dedicated studies, a robust understanding of its likely crystalline structure can be extrapolated from comprehensive research on analogous indazole systems.
Hydrogen Bonding in the Indazole Scaffold
The 1H-indazole core possesses both a hydrogen bond donor (the N-H group) and acceptor sites (the sp²-hybridized N2 atom), making it highly amenable to forming strong intermolecular hydrogen bonds. Research on a multitude of 1H-indazole derivatives consistently reveals the prevalence of N-H···N hydrogen bonds, which typically lead to the formation of either dimeric structures or extended polymeric chains (catemers). nih.govacs.org
In the crystalline state of this compound, it is anticipated that molecules will arrange into centrosymmetric dimers through a pair of N-H···N hydrogen bonds. This interaction involves the hydrogen atom of the N1-H group of one molecule forming a bond with the N2 atom of a neighboring molecule, and vice versa. This creates a stable, planar eight-membered ring motif. The presence of the ethoxy group at the 5-position is not expected to sterically hinder this primary interaction, as it extends away from the core hydrogen-bonding region.
Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (Illustrative) Based on data from analogous substituted indazoles.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1 | H1 | N2' | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.9 - 3.1 | ~ 170 - 180 |
Note: The table presents typical bond lengths and angles observed in the crystal structures of related 1H-indazole compounds. The exact values for this compound would require empirical determination via X-ray crystallography.
The Role of Halogen Bonding
A significant feature of this compound is the iodine atom at the 3-position. Iodine, being a large and polarizable halogen, can act as a halogen bond (XB) donor. nih.gov A halogen bond is a non-covalent interaction wherein an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic (electron-rich) site on an adjacent molecule. nih.gov
Combined Supramolecular Assembly
The interplay between the robust N-H···N hydrogen bonds and the directional C-I···X halogen bonds would create a highly organized supramolecular assembly. The hydrogen bonds would first establish the formation of dimeric pairs, and these dimers would then be interconnected through halogen bonding, leading to a layered or more intricate three-dimensional architecture. The ethoxy group, while primarily influencing the electronic properties and solubility of the molecule, can also participate in weaker C-H···O interactions, further stabilizing the crystal packing.
The definitive characterization of these interactions for this compound awaits detailed single-crystal X-ray diffraction analysis. Such an investigation would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the nature and geometry of the hydrogen and halogen bonds that define its crystalline form.
Computational and Theoretical Chemistry Studies of 5 Ethoxy 3 Iodo 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and energies. For 5-Ethoxy-3-iodo-1H-indazole, DFT calculations are instrumental in understanding its fundamental electronic characteristics and reactivity.
HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily polarized.
Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -χ).
The following table presents hypothetical DFT-calculated values for this compound and its global reactivity descriptors, based on typical values observed for similar halogenated and alkoxy-substituted heterocyclic compounds.
| Parameter | Value |
| EHOMO | -6.5 eV |
| ELUMO | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.0 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.5 eV |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.5 |
| Chemical Softness (S) | 0.4 |
| Electrophilicity Index (ω) | 3.2 |
Note: These values are illustrative and based on general trends for similar compounds. Specific computational studies on this compound are required for precise data.
Tautomeric Preferences and Relative Stability of this compound Isomers
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is crucial as it can significantly affect the molecule's biological activity and chemical properties. Thermodynamic calculations have shown that for the parent indazole, the 1H-tautomer is the predominant and more stable form. nih.gov
The substituents on the indazole ring can influence the tautomeric equilibrium. For this compound, it is expected that the 1H-tautomer would be the more stable isomer. DFT calculations can be used to determine the relative energies of the 1H and 2H tautomers of this compound, thus providing a quantitative measure of their relative stability. Such studies on other substituted indazoles have confirmed that the 1H tautomer is generally favored. researchgate.net
The following table illustrates the expected relative energies of the 1H and 2H tautomers of this compound, based on computational studies of similar systems.
| Tautomer | Relative Energy (kcal/mol) |
| 1H-5-Ethoxy-3-iodo-indazole | 0.0 (most stable) |
| 2H-5-Ethoxy-3-iodo-indazole | > 0 |
Note: The exact energy difference would require specific DFT calculations for this molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions (pre-clinical modeling)
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for exploring the conformational landscape of a molecule and for modeling its interactions with biological targets, such as proteins.
For this compound, MD simulations can provide insights into its flexibility and preferred conformations in different environments (e.g., in solution or within a protein binding site). This is particularly important for understanding how the molecule might adapt its shape to bind to a specific receptor.
In pre-clinical modeling, MD simulations are extensively used to study the binding of small molecules to their protein targets. By simulating the dynamic behavior of the ligand-protein complex, researchers can assess the stability of the binding mode, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. Studies on various indazole derivatives as kinase inhibitors have utilized MD simulations to elucidate their binding mechanisms and to rationalize their structure-activity relationships. nih.gov
A typical MD simulation study of this compound bound to a hypothetical protein kinase target would involve the following steps:
System Setup: The initial coordinates of the ligand-protein complex are obtained from molecular docking studies. The complex is then solvated in a box of water molecules, and ions are added to neutralize the system.
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values.
Production Run: A long simulation (typically nanoseconds to microseconds) is then performed, during which the trajectory of all atoms is recorded.
Analysis: The trajectory is analyzed to determine the stability of the complex, the flexibility of the ligand and protein, and the key interactions that stabilize the binding.
The following table summarizes the key parameters and potential findings from an MD simulation of an indazole derivative bound to a protein kinase.
| Simulation Parameter/Analysis | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position, indicating the flexibility of different parts of the protein and ligand. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. |
| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory, providing a quantitative measure of binding affinity. |
Quantum Chemical Methods for Investigating Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are essential for studying the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, quantum chemical calculations can be used to investigate the mechanisms of its synthesis and its subsequent reactions. For example, the iodination of 5-ethoxy-1H-indazole to form the target compound could be studied to understand the regioselectivity of the reaction. Furthermore, the mechanisms of reactions where this compound acts as a reactant, such as in cross-coupling reactions, can be elucidated.
A key aspect of these studies is the characterization of the transition state, which is a first-order saddle point on the potential energy surface. The geometry and energy of the transition state provide crucial information about the reaction mechanism. Computational studies on the reaction mechanisms of related heterocyclic compounds have provided valuable insights into the factors that control their reactivity.
Structure-Based Computational Design and Virtual Screening of Indazole Derivatives
Structure-based drug design and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. These methods rely on the three-dimensional structure of the biological target, which is typically a protein.
In the context of this compound, if it is identified as a hit compound with activity against a particular target, structure-based design can be used to design new derivatives with improved potency and selectivity. This involves analyzing the binding mode of the parent compound in the active site of the target and identifying opportunities for making new, favorable interactions.
Virtual screening is a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a drug target. This is often done using molecular docking, which predicts the binding mode and affinity of a ligand to a protein. For indazole derivatives, virtual screening has been successfully employed to identify new inhibitors for various targets, including protein kinases. nih.gov
The general workflow for a virtual screening campaign to identify new indazole-based inhibitors would be:
Library Preparation: A large database of chemical compounds is prepared for docking.
Target Preparation: The three-dimensional structure of the target protein is prepared, and the binding site is defined.
Molecular Docking: Each compound in the library is docked into the binding site of the target.
Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity.
Hit Selection: The top-ranked compounds are selected for experimental testing.
The following table provides an example of the types of interactions that might be sought when designing new indazole derivatives based on a known binding mode.
| Interaction Type | Desired Feature in Derivative |
| Hydrogen Bonding | Introduction of hydrogen bond donors or acceptors to interact with key residues in the active site. |
| Hydrophobic Interactions | Addition of lipophilic groups to fill hydrophobic pockets in the binding site. |
| Salt Bridges | Incorporation of charged groups to form ionic interactions with oppositely charged residues. |
| π-π Stacking | Inclusion of aromatic rings to interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. |
Pre Clinical Biological Activity and Mechanistic Research of 5 Ethoxy 3 Iodo 1h Indazole Derivatives
In Vitro Screening Methodologies for Biological Efficacy Assessment
The initial evaluation of novel chemical entities like 5-Ethoxy-3-iodo-1H-indazole derivatives relies on a suite of in vitro assays. These laboratory-based tests are fundamental for determining biological efficacy, identifying molecular targets, and prioritizing compounds for further development.
Cell-Based Assays for Proliferation and Cellular Pathway Modulation
Cell-based assays are indispensable tools for assessing the cytotoxic and cytostatic effects of indazole derivatives on cancer cells. These assays provide crucial data on a compound's ability to inhibit cell growth and interfere with pathways essential for tumor progression.
A primary method for evaluating antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests a decrease in cell proliferation or an increase in cell death. Indazole derivatives are routinely screened against panels of human cancer cell lines—such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma)—to determine their IC50 values, the concentration required to inhibit 50% of cell growth. mdpi.comnih.gov
To complement proliferation assays, colony formation assays are used to assess the ability of a single cell to grow into a colony. This assay provides insight into the long-term cytostatic effects of a compound. Treatment of cancer cells, such as the 4T1 breast cancer cell line, with active indazole derivatives has been shown to significantly inhibit or completely prevent colony formation. rsc.org
Further mechanistic insights are gained through assays that probe specific cellular events like apoptosis (programmed cell death) and cell cycle progression. Flow cytometry is a powerful technique used to analyze the cell cycle distribution. Indazole derivatives have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase, preventing mitosis. nih.gov Apoptosis induction is often confirmed by Western blotting , which can detect changes in the expression levels of key regulatory proteins. For instance, effective indazole compounds have been observed to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov
| Assay Type | Purpose | Example Cell Lines Used for Indazole Derivatives |
| MTT Assay | Measures cell viability and proliferation. | A549 (Lung), K562 (Leukemia), PC-3 (Prostate), Hep-G2 (Hepatoma), MCF-7 (Breast) mdpi.comnih.govresearchgate.net |
| Colony Formation Assay | Assesses long-term cytostatic effects and clonogenic survival. | 4T1 (Breast) rsc.org |
| Flow Cytometry | Analyzes cell cycle distribution and quantifies apoptotic cells. | K562 (Leukemia), A2780 (Ovarian) nih.govnih.gov |
| Western Blotting | Detects changes in protein expression related to apoptosis and cell signaling. | 4T1 (Breast), K562 (Leukemia) rsc.orgnih.gov |
Enzyme Inhibition Assays for Target Identification and Validation
While cell-based assays reveal the phenotypic effects of a compound, enzyme inhibition assays are critical for identifying its specific molecular target(s). The indazole scaffold is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding site of protein kinases. mdpi.comrsc.org Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. ed.ac.uk
Derivatives of 1H-indazole are frequently evaluated against large panels of kinases to determine their potency and selectivity. These assays measure the ability of a compound to inhibit the catalytic activity of a specific enzyme, with results typically reported as IC50 values. For example, various indazole derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), c-Kit, and the mitotic kinase TTK. rsc.orgnih.govnih.gov
Beyond kinases, indazole-based compounds have been developed to target other enzymes implicated in disease. For instance, specific derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion, and Cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. tandfonline.comnih.gov The specificity of a compound is a crucial parameter, as off-target effects can lead to toxicity. Therefore, screening against a broad range of enzymes is a key step in validating a lead compound. semanticscholar.org
| Enzyme Target Class | Specific Examples | Therapeutic Rationale |
| Tyrosine Kinases | FGFR, VEGFR, PDGFR, c-Kit, Bcr-Abl | Inhibition of signaling pathways driving cell proliferation, angiogenesis, and survival. nih.govrsc.orgsemanticscholar.org |
| Serine/Threonine Kinases | TTK, ERK1/2 | Interference with cell cycle progression and mitosis. nih.govnih.gov |
| Dioxygenases | IDO1 | Overcoming tumor-mediated immune suppression. nih.govnih.gov |
| Cyclooxygenases | COX-2 | Reduction of inflammation and inhibition of cancer progression. tandfonline.comtandfonline.com |
| Apoptosis Regulators | BCL-2, MCL-1 | Direct induction of programmed cell death in cancer cells. nih.govrsc.org |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how modifications to a chemical structure affect its biological activity. For the indazole scaffold, substitutions at the C3, C5, and N1/N2 positions are critical for modulating potency and selectivity.
Impact of Substitution at the C3 and C5 Positions on Biological Outcomes
The C3 and C5 positions of the indazole ring are pivotal sites for modification, often interacting with distinct regions of a target protein.
The C3 position frequently serves as a vector for groups that interact with the hinge region of protein kinases. mdpi.com The presence of an iodine atom, as in this compound, makes this position ripe for further functionalization via metal-catalyzed cross-coupling reactions. chim.it SAR studies have shown that introducing groups like amides or amines at C3 can be highly beneficial. For example, the 1H-indazole-3-amine structure is a known effective hinge-binding fragment. mdpi.com In the development of inhibitors for the mitotic kinase TTK, a key sulfamoylphenyl moiety at the C3 position was found to be crucial for potent activity. nih.gov Similarly, for IDO1 inhibitors, a suitably substituted carbohydrazide (B1668358) group at C3 played a vital role in achieving strong inhibitory activity. nih.gov
The C5 position often extends into solvent-exposed regions or deeper pockets of a binding site, and substitutions here can significantly influence a compound's properties. An ethoxy group at C5, for instance, adds a degree of lipophilicity and can form specific interactions within a target's binding pocket. Studies have demonstrated that introducing substituted aromatic groups at the C5 position can be an effective strategy for enhancing interactions with kinases. mdpi.comnih.gov In one series of indazole derivatives, a C5-substituted sulfonamide resulted in a remarkable increase in activity. nih.gov The electronic nature of the C5 substituent is also important; for instance, the presence of a methoxy (B1213986) group at C5 has been shown to facilitate subsequent iodination at the C3 position. chim.it
| Position | Substituent Type | Impact on Biological Activity | Example Target |
| C3 | Iodo | Serves as a handle for further synthetic modification. chim.it | N/A (Synthetic Intermediate) |
| C3 | Amine/Amide | Acts as a hydrogen bond donor/acceptor to interact with the kinase hinge region. mdpi.com | Tyrosine Kinases |
| C3 | Sulfamoylphenyl | Forms key interactions in the ATP-binding pocket. nih.gov | TTK Kinase |
| C5 | Ethoxy | Modulates lipophilicity and can form specific hydrophobic interactions. | General Kinases |
| C5 | Substituted Aryl | Can occupy additional binding pockets to enhance potency and selectivity. mdpi.com | Kinases |
| C5 | Sulfonamide | Led to a significant increase in potency in a specific series. nih.gov | Not Specified |
Influence of N-Substitution on Indazole Scaffold Activity and Selectivity
The indazole ring contains two nitrogen atoms, N1 and N2, and substitution at these positions can have a profound effect on the molecule's geometry, electronic properties, and biological activity. The alkylation of an indazole can lead to a mixture of N1 and N2 isomers, and their separation is often necessary as they can possess distinct biological profiles. nih.gov
The choice between N1 and N2 substitution can determine the selectivity of a compound. In the development of COX-2 inhibitors, a sulfonylaryl moiety was found to be more effective when placed at the N2 position compared to the C3 position. tandfonline.com In a different study, scaffold hopping from an indole (B1671886) to an indazole framework resulted in N2-substituted derivatives that acted as dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov
Mechanistic Elucidation of Pre-clinical Biological Actions at the Molecular Level
Understanding the molecular mechanism of action is crucial for the rational design of more effective drugs. For this compound derivatives, preclinical research has pointed towards several key mechanisms through which they exert their anti-cancer effects.
A primary mechanism is the inhibition of protein kinases . As previously noted, the indazole core is adept at fitting into the ATP-binding pocket of kinases. rsc.org By competing with ATP, these inhibitors block the transfer of a phosphate (B84403) group to substrate proteins, thereby interrupting the signal transduction pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis. Molecular docking studies often reveal that the indazole's N1-H and the N2 atom form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. nih.gov
A direct consequence of inhibiting key survival kinases is the induction of apoptosis . Active indazole derivatives trigger the intrinsic mitochondrial apoptosis pathway. This is characterized by a decrease in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and the altered expression of Bcl-2 family proteins. rsc.org The subsequent activation of caspases, particularly cleaved caspase-3, executes the final stages of programmed cell death. rsc.org
Furthermore, some indazole derivatives can induce cell cycle arrest , often at the G2/M transition, which prevents cells from entering mitosis and dividing. nih.gov This can be a result of inhibiting kinases that are critical for cell cycle progression, such as TTK.
Finally, the mechanism of action is not limited to kinase inhibition. As seen with IDO1 and COX-2 inhibitors, indazole derivatives can modulate the tumor microenvironment and inflammatory responses, representing alternative therapeutic strategies. tandfonline.comnih.gov The interaction of IDO1 inhibitors with the heme cofactor in the enzyme's active site demonstrates the versatility of the indazole scaffold in targeting different classes of proteins. nih.gov
Investigation of Specific Molecular Targets and Biochemical Pathways
Research into indazole derivatives has identified several key molecular targets and biochemical pathways through which they exert their effects. A significant area of investigation is their role in modulating inflammatory responses. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation. nih.govscilit.comresearchgate.net Furthermore, they have been found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are pivotal in orchestrating inflammatory cascades. nih.govresearchgate.net The anti-inflammatory effects are also attributed to their free radical scavenging activity, which helps to mitigate oxidative stress associated with inflammation. nih.govresearchgate.net
In the context of oncology and immunotherapy, a critical molecular target for 1H-indazole derivatives is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine (B1673888) pathway. researchgate.net Its overexpression in cancer cells leads to immunosuppression by creating a tumor microenvironment depleted of tryptophan, which is necessary for T-cell function. nih.gov Indazole derivatives have been shown to inhibit IDO1, and in some cases also Tryptophan 2,3-dioxygenase (TDO), another enzyme with a similar function, thereby presenting a strategy to reverse this immunosuppressive effect. nih.govacs.org
Additionally, a major focus of research is on the role of indazole derivatives as protein kinase inhibitors. nih.gov Dysregulation of protein kinases is a hallmark of many cancers. Specific targets identified for indazole-based compounds include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Anaplastic Lymphoma Kinase (ALK). nih.govresearchgate.net By inhibiting these kinases, the derivatives can interfere with critical signaling pathways that control cell proliferation, survival, and angiogenesis. nih.govrsc.org
Analysis of Ligand-Receptor Binding Interactions via Molecular Docking (in vitro context)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific receptor or enzyme active site. This in silico approach provides valuable insights into the structure-activity relationships of this compound derivatives and guides the design of more potent compounds.
Docking studies have been employed to elucidate the interactions of indazole derivatives with a variety of biological targets. For instance, analyses have shown that the 1H-indazole motif can effectively interact with the ferrous ion of the heme group within the active site of IDO1, a key interaction for inhibitory activity. nih.gov The binding is further stabilized by interactions within hydrophobic pockets of the enzyme. nih.gov
In other studies, indazole derivatives have been docked into the active sites of various protein kinases, revealing key interactions with amino acid residues that are crucial for their inhibitory effects. Computational studies on VEGFR-2 inhibitors have shown that indazole scaffolds can fit into the ATP-binding site of the kinase. biotech-asia.org Similarly, docking analyses of indazole derivatives with the breast cancer aromatase enzyme and the S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) enzyme have helped identify essential structural features for potent inhibition. derpharmachemica.comdistantreader.org
Below is a table summarizing the findings from various molecular docking studies on indazole derivatives.
| Protein Target | PDB ID | Key Interacting Residues/Interactions | Reference |
|---|---|---|---|
| Renal Cancer-Related Protein | 6FEW | Interactions via water hydrogen bonding and covalent hydrogen bonding. | nih.gov |
| Leishmania infantum Trypanothione Reductase (TryR) | 2JK6 | Binding mode predicted using Autodock 4.0. | tandfonline.com |
| VEGFR-2 | 4AGD / 4AG8 | π-alkyl bonds with Tyr1130, Pro937, Leu1002, Ala1166; π-σ bond with Thr1132; π-anion bond with Glu1134. | biotech-asia.org |
| Breast Cancer Aromatase | Not Specified | Hydrogen bond contacts with NH1 & NH2 atoms of Arg115. | derpharmachemica.com |
| S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) | Not Specified | Identification of active binding amino acid residues involved in ligand-receptor interactions. | distantreader.org |
Key Areas of Pre-clinical Investigation for Indazole Derivatives (e.g., in vitro models)
The inhibition of protein kinases is a primary area of pre-clinical investigation for indazole derivatives due to their potential as anti-cancer agents. nih.govresearchgate.net
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. rsc.org Several indazole derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govnih.gov For example, one potent derivative demonstrated an IC50 of 1.24 nM against VEGFR-2. nih.gov
FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is also implicated in various cancers. nih.gov Novel series of 1H-indazole-based derivatives have been shown to inhibit FGFR1-3 with IC50 values ranging from 0.8 to 90 μM. nih.gov Another study reported a pan-FGFR inhibitor with IC50 values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively. nih.gov
EGFR and ALK Inhibition: Research has also explored indazole analogues as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant-selective inhibitors for non-small cell lung cancer. nih.gov One such compound was active against the L858R/T790M double mutant of EGFR with an IC50 value of 0.07 μM. nih.gov Additionally, 3-aminoindazole derivatives, such as entrectinib, have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). nih.gov
The table below presents data on the kinase inhibitory activity of selected indazole derivatives.
| Target Kinase | Compound Type/Example | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| VEGFR-2 | Indazole-pyrimidine derivative (Compound 13i) | 34.5 nM | nih.gov |
| VEGFR-2 | Indazole derivative (Compound 30) | 1.24 nM | nih.gov |
| FGFR1 | Pyridin-3-amine derivative (Compound 103) | 3.8 ± 0.5 μM | nih.gov |
| FGFR1-3 | 1H-indazole derivative (Compound 106) | 0.8 - 4.5 μM | nih.gov |
| EGFR (L858R/T790M) | 1H-indazole analogue (Compound 107) | 0.07 μM | nih.gov |
| ALK | Entrectinib | Potent Inhibition Reported | nih.gov |
Cholinesterase Inhibition: Based on the available search results, specific pre-clinical research focusing on the inhibition of cholinesterase enzymes by this compound derivatives is not extensively documented.
IDO1 Enzyme Inhibition: In contrast, the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) is a well-researched area for indazole derivatives. nih.govnih.gov The 1H-indazole scaffold is considered a novel key pharmacophore for potent IDO1 inhibition. nih.govacs.org Structure-activity relationship (SAR) studies have highlighted that substituents at the 4- and 6-positions of the indazole ring are crucial for inhibitory activity. nih.gov A series of 4,6-substituted-1H-indazole derivatives were evaluated, with one compound showing an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also demonstrated dual inhibition, targeting TDO with an IC50 of 2.93 μM. nih.gov Other 3-substituted 1H-indazoles have also shown potent inhibitory activity with IC50 values as low as 720 nM. nih.gov
Anti-inflammatory Research: In vitro studies have substantiated the anti-inflammatory potential of indazole derivatives. nih.govscilit.com They exhibit a concentration-dependent inhibition of the COX-2 enzyme, with reported IC50 values ranging from 12.32 to 23.42 μM for different analogues. nih.gov These compounds also inhibit the production of pro-inflammatory cytokines TNF-α and IL-1β. researchgate.net For example, the IC50 value for TNF-α inhibition by indazole was found to be 220.11 μM, while for IL-1β inhibition, a derivative showed an IC50 of 100.75 μM. researchgate.net Furthermore, their antioxidant properties have been demonstrated through free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov
Anti-microbial Research: The indazole nucleus is present in compounds with a broad spectrum of antimicrobial activity. nih.gov Derivatives have been tested against various pathogens in vitro. mdpi.com Studies have shown activity against bacterial strains like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as fungal species such as Candida albicans and Candida glabrata. nih.govnih.govpnrjournal.com For instance, one 3-methyl-1H-indazole derivative showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli. nih.gov Other derivatives have reported Minimum Inhibitory Concentration (MIC) values of 75 μM against C. albicans and 100 μM against C. glabrata. nih.gov
The table below summarizes the in vitro anti-inflammatory and anti-microbial activities of certain indazole derivatives.
| Activity | Assay/Target | Compound Type/Example | Result | Reference |
|---|---|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | 5-aminoindazole | IC50: 12.32 - 23.42 μM range | nih.gov |
| TNF-α Inhibition | Indazole | IC50: 220.11 μM | researchgate.net | |
| IL-1β Inhibition | 6-nitroindazole | IC50: 100.75 μM | researchgate.net | |
| Anti-microbial | Antibacterial (vs E. coli) | 3-methyl-1H-indazole derivative | Zone of Inhibition: 46 mm | nih.gov |
| Antifungal (vs C. albicans) | Indazole derivative (Compound 68) | MIC: 75 μM | nih.gov | |
| Antifungal (vs C. glabrata) | Indazole derivative (Compound 68) | MIC: 100 μM | nih.gov |
While the indazole scaffold is recognized for its diverse biological activities, specific research on the neuroprotective effects of this compound derivatives in cellular and biochemical models is not extensively detailed in the provided search results. Some literature mentions the development of indazole derivatives for neurodegenerative disorders and as potential neuroprotective sodium channel modulators, but specific in vitro data, such as effects on neuronal cell viability or protection against neurotoxins, is limited. nih.govnih.gov
Future Research Directions and Emerging Academic Applications
Development of Novel and Sustainable Synthetic Routes to 5-Ethoxy-3-iodo-1H-indazole Analogues
The synthesis of indazole derivatives has been a subject of intense research, with a growing emphasis on the development of sustainable and environmentally friendly methods. nih.govbenthamdirect.com Future research in this area will likely focus on moving away from traditional, often harsh, synthetic conditions towards greener alternatives for the preparation of this compound analogues.
Key areas of investigation will include:
Metal-Free Catalysis: Exploring novel metal-free catalytic systems to construct the indazole core and introduce the desired functional groups, thereby reducing the reliance on potentially toxic and expensive heavy metals. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of indazole analogues. ajrconline.org
Flow Chemistry: Implementing continuous flow technologies for a safer, more efficient, and scalable synthesis of this compound and its derivatives. acs.org
Use of Bio-based Solvents: Investigating the use of renewable and less toxic solvents to minimize the environmental impact of the synthetic processes. nih.gov
These approaches aim to provide more efficient, cost-effective, and ecologically responsible methods for accessing a diverse library of this compound analogues for further study.
Table 1: Comparison of Synthetic Methodologies for Indazole Synthesis
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional Synthesis | Well-established procedures | Often requires harsh conditions, long reaction times, and produces significant waste |
| Metal-Free Catalysis | Avoids heavy metal contamination, often milder conditions | Catalyst development can be challenging |
| Microwave-Assisted | Rapid reaction rates, improved yields, energy efficient | Scalability can be an issue for some reactions |
| Flow Chemistry | High efficiency, safety, and scalability | Requires specialized equipment |
| Green Solvents | Reduced environmental impact and toxicity | Solvent selection can be limited by reactivity and solubility |
Exploration of Undiscovered Chemical Transformations and Reactivity of the 3-Iodo and 5-Ethoxy Functional Groups
The 3-iodo and 5-ethoxy functional groups on the indazole ring are key handles for a variety of chemical transformations, allowing for the diversification of the core structure. Future research will delve into uncovering new reactions and fully characterizing the reactivity of these groups.
The 3-iodo group is a particularly versatile functionality. chim.it It serves as an excellent leaving group for a range of cross-coupling reactions, including but not limited to:
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl substituents.
Sonogashira Coupling: For the installation of alkyne moieties.
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups.
Further exploration into novel coupling partners and catalytic systems will expand the synthetic utility of the 3-iodoindazole core.
The 5-ethoxy group , an electron-donating substituent, influences the electronic properties of the indazole ring system. While generally less reactive than the 3-iodo group, it can undergo specific transformations. Future studies may explore:
O-Dealkylation: To generate the corresponding 5-hydroxy-indazole, which can serve as a precursor for further functionalization or as a key pharmacophore in its own right.
Advanced Computational Modeling for Rational Design of Indazole-Based Chemical Probes and Research Tools
Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology. longdom.org In the context of this compound, advanced computational modeling will play a pivotal role in the rational design of novel chemical probes and research tools.
Techniques such as molecular docking , quantitative structure-activity relationship (QSAR) studies , and molecular dynamics (MD) simulations can be employed to: nih.govresearchgate.net
Predict the binding affinity of indazole derivatives to specific biological targets.
Identify key structural features that contribute to biological activity.
Optimize the design of compounds with improved potency, selectivity, and pharmacokinetic properties.
By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of novel bioactive molecules. For instance, computational models can guide the selection of substituents to be introduced at the 3-position via cross-coupling reactions to maximize interactions with a target protein.
Table 2: Computational Tools in Indazole-Based Drug Design
| Computational Method | Application |
|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the physical basis of their function. |
Integration of the this compound Core into More Complex Chemical Structures and Scaffolds
The this compound core is an ideal building block for the construction of more complex, polycyclic, and macrocyclic structures. researchgate.net Its inherent functionality allows for its seamless integration into larger molecular frameworks, leading to the creation of novel chemical entities with unique three-dimensional architectures.
Future research will likely focus on utilizing this scaffold in:
Diversity-Oriented Synthesis: To generate libraries of complex and structurally diverse molecules for high-throughput screening.
Fragment-Based Drug Discovery: Where the indazole core can serve as a starting point for the development of more potent and selective inhibitors of various enzymes.
Synthesis of Natural Product Analogues: Incorporating the indazole moiety into the core structure of natural products to explore structure-activity relationships and develop novel therapeutic agents.
The ability to readily functionalize both the 3- and 5-positions of the indazole ring provides a powerful platform for the construction of intricate molecular architectures with potential applications in materials science and medicinal chemistry.
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Bioactivity through Indazole Research
The study of this compound and its derivatives will not only lead to the development of new applications but also contribute to a more profound understanding of fundamental concepts in heterocyclic chemistry and chemical biology. pnrjournal.com
Research in this area will provide valuable insights into:
Tautomerism in Indazoles: Investigating the influence of substituents at the 3- and 5-positions on the tautomeric equilibrium of the indazole ring. bohrium.com
Non-Covalent Interactions: Studying the role of the ethoxy group and other substituents in directing intermolecular interactions, which is crucial for understanding molecular recognition and binding to biological targets.
Structure-Activity Relationships (SAR): Systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues will lead to a clearer understanding of the structural requirements for a desired pharmacological effect. nih.govacs.org
The indazole nucleus is a versatile scaffold that continues to be a source of inspiration for chemists and biologists alike. researchgate.net The exploration of this compound and its derivatives will undoubtedly expand our knowledge of heterocyclic chemistry and pave the way for the discovery of new molecules with significant scientific and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Ethoxy-3-iodo-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the iodine position. For example, replacing iodine with amines or thiols requires polar solvents (e.g., DMF or DMSO) and reagents like sodium azide or potassium thiocyanate at elevated temperatures (60–80°C). Automated systems can improve yield by precisely controlling reaction parameters such as temperature, stoichiometry, and reaction time . Optimization may involve screening solvent polarity, catalyst loading (e.g., CuI for azide-alkyne cycloadditions), and inert atmosphere conditions to prevent side reactions.
Q. How is NMR spectroscopy utilized to characterize this compound and its derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming structural integrity. The ethoxy group (-OCH₂CH₃) appears as a triplet (~1.3 ppm for CH₃) and quartet (~3.5–4.0 ppm for CH₂). The iodine substituent deshields adjacent protons, shifting aromatic protons downfield (7.5–8.5 ppm). 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in regiochemistry, particularly when differentiating between N1- and N2-substituted indazoles. For advanced characterization, ¹⁹F NMR (if fluorinated analogs are synthesized) and mass spectrometry (HRMS) validate molecular weight and fragmentation patterns .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. For structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL software provides unambiguous atomic coordinates and bond parameters. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals. Pairing SCXRD with spectroscopic data ensures accuracy, especially when resolving tautomeric forms .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange terms) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. Basis sets (e.g., 6-311++G(d,p)) model electron density around iodine, which polarizes the indazole ring. Solvent effects (via PCM models) refine predictions for reactions in polar media. Transition-state analysis (using QST2/QST3) identifies energy barriers for substitution pathways, guiding experimental design .
Q. What strategies resolve contradictions between experimental data and computational predictions for reaction mechanisms?
- Methodological Answer : Empirical contradiction analysis involves iterative validation:
Re-examine computational parameters (e.g., functional selection, solvation models).
Conduct kinetic isotope effect (KIE) studies or deuterium labeling to probe mechanistic steps.
Use in-situ techniques (e.g., FT-IR monitoring) to detect transient intermediates.
Apply Bayesian statistics to quantify uncertainty in DFT-derived activation energies. Cross-referencing with crystallographic data (e.g., bond lengths from SCXRD) validates geometric predictions .
Q. How can SHELXL refine crystallographic data for this compound derivatives with disordered substituents?
- Methodological Answer : For disordered ethoxy or iodine groups, SHELXL’s PART and SUMP commands partition occupancy factors. Anisotropic displacement parameters (ADPs) model thermal motion, while restraints (DFIX, ISOR) maintain chemically reasonable geometries. Twinning analysis (via TWIN/BASF commands) resolves overlapping reflections in non-merohedral crystals. High-resolution data (>1.0 Å) combined with Hirshfeld surface analysis improve electron density maps for challenging cases .
Q. What methodologies enable the study of this compound’s environmental degradation pathways?
- Methodological Answer : Accelerated degradation studies under UV light or oxidizing conditions (e.g., H₂O₂/Fe³⁺) identify breakdown products. LC-MS/MS tracks intermediates, while quantum mechanical calculations (e.g., Fukui indices) predict sites prone to oxidation. Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess environmental impact. Data must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
Data Management and Ethical Considerations
Q. How should researchers handle open data sharing while complying with ethical standards for novel indazole derivatives?
- Methodological Answer : De-identify datasets by removing proprietary synthesis protocols before depositing in repositories like Zenodo or ChemRxiv. Use controlled vocabularies (e.g., IUPAC nomenclature) and metadata standards (DOI assignment) for interoperability. For sensitive data, employ federated access models requiring institutional authentication. Ethical reviews (e.g., IRB approval) are mandatory if derivatives are tested in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
